molecular formula C9H10FNO2 B1396256 3-Fluoro-4-(oxetan-3-yloxy)aniline CAS No. 1349716-61-5

3-Fluoro-4-(oxetan-3-yloxy)aniline

Cat. No. B1396256
M. Wt: 183.18 g/mol
InChI Key: WFTYADRJDUCEKC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(oxetan-3-yloxy)aniline is a chemical compound with the linear formula C9H10FNO2 . It is also known as 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(oxetan-3-yloxy)aniline consists of a four-membered oxetane ring attached to an aniline group via an oxygen atom . The InChI key for this compound is MEEYTJFWCZEPMN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(oxetan-3-yloxy)aniline include a molecular weight of 183.18 g/mol . The compound has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Application in Kinase Inhibitor Studies

3-Fluoro-4-(oxetan-3-yloxy)aniline and its derivatives have been studied for their roles as kinase inhibitors. For instance, a study investigated the docking of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) and related compounds with c-Met kinase. This research focused on understanding the orientations and active conformations of these inhibitors, using docking to analyze molecular features contributing to high inhibitory activity. Predictive models for biological activities of these kinase inhibitors were developed using quantitative structure–activity relationship (QSAR) methods (Caballero et al., 2011).

Potential Use in NLO Materials

The vibrational analysis of fluoro-substituted anilines, including 3-fluoro-4-(oxetan-3-yloxy)aniline analogs, has indicated their potential use in nonlinear optical (NLO) materials. A study combined experimental and theoretical vibrational analysis to explore this application. It highlighted the influence of substituent positions on vibrational spectra and the relationship between molecular structure and NLO properties (Revathi et al., 2017).

Electrochemical Properties and Polymerization

The electrochemical behavior of fluoro-substituted aniline monomers, including compounds related to 3-fluoro-4-(oxetan-3-yloxy)aniline, has been a subject of study. Research in this area has examined the potential for electrochemical polymerization and the resulting polymer characteristics. This includes investigations into the solubility, thermal behavior, and conductivity of the resulting polyfluoroanilines (Cihaner & Önal, 2002).

Synthesis of Quinolones

There has also been research into the synthesis of 3-fluoro-2-quinolones from anilines, including 3-fluoro-4-(oxetan-3-yloxy)aniline. This involves a cyclization reaction and has implications for pharmaceutical development, as quinolones are a class of potent antibiotics (Mävers & Schlosser, 1996).

Theoretical Structural Analysis

Theoretical studies have also been conducted to analyze the structural and spectroscopic properties of fluoro-substituted anilines. Such research provides insights into the pharmaceutical importance of these compounds and assists in predicting complex aniline precursors' properties (Aziz et al., 2018).

properties

IUPAC Name

3-fluoro-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTYADRJDUCEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274719
Record name Benzenamine, 3-fluoro-4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(oxetan-3-yloxy)aniline

CAS RN

1349716-61-5
Record name Benzenamine, 3-fluoro-4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349716-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-fluoro-4-(3-oxetanyloxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID601274719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(oxetan-3-yloxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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